![molecular formula C9H12Cl2FN3 B2502099 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2309456-39-9](/img/structure/B2502099.png)
2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride
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Overview
Description
2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C9H11Cl2FN2. It is a fluorinated pyridine derivative, which is often used in research and development, particularly in the field of medicinal chemistry. This compound is known for its potential biological activities and is used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500°C) can form fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
Fluorinated pyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share structural similarities and undergo similar chemical reactions.
Uniqueness
2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride is unique due to its specific fluorination pattern and its potent activity against FGFRs. This makes it a valuable compound in cancer research and pharmaceutical testing .
Properties
IUPAC Name |
2-(7-fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c10-8-5-12-4-7-6(1-2-11)3-13-9(7)8;;/h3-5,13H,1-2,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVMZWWOHOZVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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